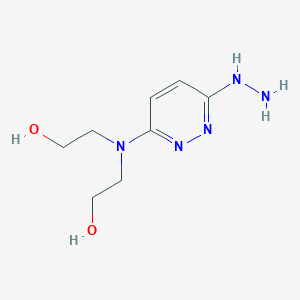
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol is an organic compound with the molecular formula C12H24O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol typically involves the condensation of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The choice of raw materials and catalysts can also be optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxane derivatives
Aplicaciones Científicas De Investigación
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s dioxane ring structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The pathways involved may include the stabilization of reactive intermediates and the facilitation of specific chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dipropyl-5-ethyl-1,3-dioxane-4-ol
- 2,4-Dipropyl-5-ethyl-1,3-dioxane
- 1,3-Dioxane, 5-ethyl-2,4-dipropyl-
Uniqueness
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
16889-19-3 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |
Clave InChI |
OHFLMXOCEVFBCA-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
SMILES canónico |
CCCC1C(C(OC(O1)CCC)O)CC |
Key on ui other cas no. |
16889-19-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















